2-アミノチオフェン-3-カルボキサミド

概要

説明

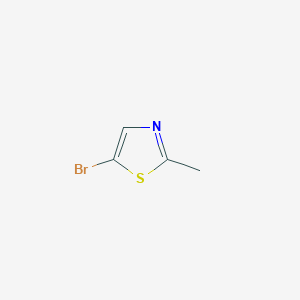

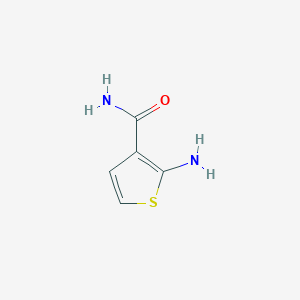

2-Aminothiophene-3-carboxamide (2-ATC) is an organosulfur compound with a wide range of applications in the scientific and medical fields. It has been studied for its potential to act as a bioactive compound, as well as for its ability to serve as a building block for other chemicals. 2-ATC has been found to have a range of biological activities, including anti-inflammatory, antifungal, and anti-bacterial properties. In addition, it has been studied for its potential to modulate the activity of enzymes and receptors, as well as its ability to interact with cellular components.

科学的研究の応用

グリーンケミストリー

2-アミノチオフェンは、ユニークな5員環Sヘテロ環であり、抗原虫、抗増殖、抗ウイルス、抗菌、または抗真菌特性を備えたファーマコフォアです . グリーンケミストリーの原則を満たす新しい合成反応の設計において注目を集めてきました .

抗ウイルス剤

2-アミノチオフェンは、重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)の抗ウイルス剤など、さまざまな分野で生物学的用途があることが示されています . たとえば、RS-C-5966451として知られる化合物Aは、広域スペクトル抗ウイルス特性について説明されています .

抗炎症薬

2-アミノチオフェンは、抗炎症薬の開発にも使用されています。 たとえば、PD 81,723という名の誘導体は、アデノシンA1受容体アゴニストであり、腎臓虚血再灌流の壊死、アポトーシス、および炎症を軽減するために使用されます .

非ステロイド系抗炎症薬

別の誘導体であるチノリジンは、非ステロイド系抗炎症効果を示しています .

工業化学と材料科学

チオフェン誘導体は、工業化学および材料科学において腐食抑制剤として使用されています .

有機半導体

チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています .

有機電界効果トランジスタ(OFET)

チオフェン誘導体は、有機電界効果トランジスタ(OFET)の製造に使用されます .

有機発光ダイオード(OLED)

チオフェン誘導体は、有機発光ダイオード(OLED)の製造にも使用されています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

作用機序

Target of Action

The primary target of 2-Aminothiophene-3-carboxamide is the Anoctamin1 (ANO1) channel , a calcium-activated chloride ion channel . ANO1 is associated with various physiological functions, including cancer progression and metastasis/invasion . It has been considered as a promising target for cancer therapeutics as ANO1 is over-expressed in a variety of cancers including glioblastoma (GBM) and inhibition of ANO1 has been reported to suppress cell proliferation, migration, and invasion in GBM .

Mode of Action

2-Aminothiophene-3-carboxamide interacts with its target, the ANO1 channel, by inhibiting its activity . This inhibition results in the suppression of cell proliferation, migration, and invasion in GBM . The compound is designed and synthesized as a potent and selective ANO1 inhibitor .

Biochemical Pathways

It is known that the inhibition of the ano1 channel can affect the progression and metastasis/invasion of cancer cells

Result of Action

The inhibition of the ANO1 channel by 2-Aminothiophene-3-carboxamide leads to the suppression of cell proliferation, migration, and invasion in GBM . This suggests that the compound could have potential therapeutic applications in the treatment of GBM and possibly other cancers where the ANO1 channel is over-expressed .

Action Environment

The action, efficacy, and stability of 2-Aminothiophene-3-carboxamide can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at room temperature, preferably in a cool and dark place . It is also air sensitive . These factors should be taken into consideration when handling and storing the compound to ensure its stability and efficacy.

Safety and Hazards

将来の方向性

2-Aminothiophene-3-carboxamide and its derivatives have potential applications in various fields due to their unique properties. They are being explored for their antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties . They are also being used in the development of new synthetic reactions that adhere to the principles of green chemistry .

生化学分析

Biochemical Properties

2-Aminothiophene-3-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been reported to have inhibitory effects on the Anoctamin1 (ANO1) channel, a calcium-activated chloride ion channel associated with various physiological functions including cancer progression .

Cellular Effects

The compound has been found to suppress cell proliferation, migration, and invasion in glioblastoma (GBM) cells . This suggests that 2-Aminothiophene-3-carboxamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Aminothiophene-3-carboxamide involves its interaction with the ANO1 channel. It has been observed to strongly suppress ANO1 channel activities .

特性

IUPAC Name |

2-aminothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZIZZOTISTHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351401 | |

| Record name | 2-aminothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-51-4 | |

| Record name | 2-Amino-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminothiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-aminothiophene-3-carboxamide a valuable building block in organic synthesis?

A: 2-Aminothiophene-3-carboxamide serves as a versatile precursor for constructing diverse polyfunctionalized heterocyclic compounds. [] Its structure, containing both amine and carboxamide functionalities directly attached to the thiophene ring, allows for various chemical transformations and cyclization reactions. [, ] This makes it particularly valuable in synthesizing biologically relevant molecules like thienopyridines and thienopyrimidines. [, ]

Q2: Can you provide an example of how 2-aminothiophene-3-carboxamide is used to synthesize other heterocyclic compounds?

A: Researchers have successfully utilized 2-aminothiophene-3-carboxamide in synthesizing thieno[2,3-d]pyrimidines. [] The process involves reacting 2-aminothiophene-3-carboxamide with chloroacetyl chloride to form 2-(chloroacetamido)thiophene-3-carboxamide. This intermediate then undergoes cyclization to yield 2-(chloromethyl)thieno[2,3-d]pyrimidine-4-one. Subsequent nucleophilic substitution reactions with various amines lead to a range of substituted thieno[2,3-d]pyrimidines. []

Q3: What are the common synthetic routes for obtaining 2-aminothiophene-3-carboxamide?

A: One prominent method is the Gewald reaction, a multicomponent reaction involving cyanoacetamide, aldehydes or ketones, and sulfur. [] This reaction offers a convenient route to access a library of 2-aminothiophene-3-carboxamide derivatives with variations in the substituents. []

Q4: Has 2-aminothiophene-3-carboxamide and its derivatives demonstrated any promising biological activities?

A: Research suggests that certain derivatives of 2-aminothiophene-3-carboxamide exhibit antibacterial and antifungal properties. [] Additionally, some derivatives have shown potential as ANO1 channel blockers, suggesting possible anti-glioma effects. [] Further investigations are ongoing to fully explore the therapeutic potential of this class of compounds.

Q5: Are there any studies investigating the structure-activity relationship of 2-aminothiophene-3-carboxamide derivatives?

A: While specific structure-activity relationship studies for 2-aminothiophene-3-carboxamide are not extensively detailed in the provided abstracts, research indicates that modifications on the thieno[2,3-d]pyrimidine scaffold derived from 2-aminothiophene-3-carboxamide can influence biological activity. [] For instance, introducing different substituents on the pyrimidine ring influenced both the antibacterial and antioxidant activities of the resulting compounds. [] This highlights the importance of exploring structural modifications to optimize desired biological effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。